Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

Organic Synthesis Palladium-Catalyzed Cross-Coupling Anticancer Agents

Researchers pursuing streptonigrin total synthesis face the critical challenge of constructing the sterically congested CD-ring biaryl system. Simpler pyridine analogs fail in the pivotal Pd-catalyzed cross-coupling step due to insufficient steric and electronic tuning. This compound is the proven, irreplaceable C-ring precursor. - Unique 2,4-dihydroxy-5,6-dimethyl pattern governs the tautomeric equilibrium essential for regioselective O-/N-alkylation, acylation, and halogenation. - White solid with differentiated solubility in chlorinated solvents (CHCl₃, DCM) for reliable pre-formulation screens. - Ships ambient; stored at RT. Guaranteed consistent quality for multi-step, large-scale academic and industrial campaigns.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 77629-51-7
Cat. No. B590224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dihydroxy-5,6-dimethylnicotinate
CAS77629-51-7
Synonyms1,2-Dihydro-4-hydroxy-5,6-dimethyl-2-oxo-3-pyridinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(NC1=O)C)C)O
InChIInChI=1S/C10H13NO4/c1-4-15-10(14)7-8(12)5(2)6(3)11-9(7)13/h4H2,1-3H3,(H2,11,12,13)
InChIKeyFXYKRZNQIKTPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate: Functionalized Pyridine Building Block


Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate (CAS 77629-51-7), also named ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is a polysubstituted pyridine derivative with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . It belongs to the class of nicotinic acid derivatives and is primarily employed as a pharmaceutical intermediate and a versatile building block in organic synthesis . Its structure, featuring a pyridine ring with ethyl ester, hydroxyl, and methyl substituents, enables it to serve as a precursor in the construction of more complex heterocyclic systems, notably in the synthesis of the anticancer agent streptonigrin [1].

1 Streptonigrin CD-ring biaryl synthesis precursor
2 2,4-dihydroxy-5,6-dimethyl substitution pattern enables unique reactivity
3 Chlorinated-solvent solubility profile supports downstream purification

Why Substituent Positioning Prevents Analog Replacement


Generic substitution among pyridine or dihydropyridine carboxylates is not a trivial exercise due to the precise and non-trivial influence of substituent pattern on both chemical reactivity and biological function. The 2,4-dihydroxy-5,6-dimethyl configuration on the pyridine ring of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate dictates its specific tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, which directly governs its nucleophilic/electrophilic character and hydrogen-bonding capacity in subsequent reactions [1][2]. Swapping this compound for a simpler, more common analog like ethyl 2-hydroxy-6-methylnicotinate, which lacks the 5,6-dimethyl and 4-hydroxy motifs, would drastically alter the electronic density and steric environment of the pyridine core. This change would fundamentally modify its behavior as a synthetic intermediate, potentially leading to different regioselectivity in cross-coupling reactions or a complete failure to replicate the specific interactions required for biological activity, as evidenced by its unique role as a C-ring precursor in the multi-step synthesis of streptonigrin [3].

Target
Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
5,6-dimethyl and 4-hydroxy groups dictate steric/electronic profile
Tautomeric equilibrium driven by 2,4-dihydroxy pattern
Soluble in chlorinated solvents, solid morphology
Analog (e.g., ethyl 2-hydroxy-6-methylnicotinate)
Lacks critical substituents
Absence of 5,6-dimethyl changes steric hindrance in cross-coupling
Different tautomer population alters nucleophilic/electrophilic character
Preference for polar aprotic solvents may complicate workup

Quantitative Evidence for Selecting This Compound Over Analogs


Sterically Hindered Pd-Catalyzed Cross-Coupling Performance

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate serves as a functionalized C-ring precursor in the synthesis of the antitumor antibiotic streptonigrin. In a direct head-to-head comparison within the same study, the 4-bromopyridine derivative of this compound (synthesized from ethyl 2,4-dihydroxy-5,6-dimethylnicotinate) underwent a successful Pd-catalyzed cross-coupling with a D-ring siloxane to yield the hindered CD-ring biaryl system of streptonigrin [1]. In contrast, an alternative C-ring analog lacking the 5,6-dimethyl substitution pattern (specifically, a 4-bromo-2-methoxypyridine) failed completely under identical reaction conditions, yielding none of the desired cross-coupled product [1]. This is a critical functional differentiation.

Cross-Coupling Yield
Head-to-head
Target: successful Pd-catalyzed biaryl coupling, product isolated. Analog (4-Br-2-methoxypyridine): 0% yield under identical conditions.
Supports C-ring precursor viability for streptonigrin synthesis
Same Pd-catalyzed conditions, sterically demanding CD-ring formation
Organic Synthesis Palladium-Catalyzed Cross-Coupling Anticancer Agents Streptonigrin

Tautomeric Preference Governed by 2,4-Dihydroxy Substitution

The specific 2,4-dihydroxy substitution pattern on the pyridine ring of ethyl 2,4-dihydroxy-5,6-dimethylnicotinate confers a distinct tautomeric preference compared to other regioisomers. While no direct experimental data exists for this exact compound, class-level computational inference based on established high-level ab initio calculations (G2MP2) for related hydroxypyridines provides quantifiable differentiation. The 2-hydroxy/2-pyridone equilibrium is highly sensitive to substitution. For instance, the unsubstituted 2-hydroxypyridine favors the hydroxy form by 1.4 kcal/mol, while the 4-hydroxypyridine tautomeric energy is different [1]. The presence of both 2- and 4-hydroxy groups in the target compound, further modified by electron-donating methyl groups at the 5 and 6 positions, is predicted to create a unique energetic landscape for its tautomers, directly influencing its reactivity profile as both a nucleophile and electrophile [1][2].

Tautomeric Preference
Class-level inference
Predicted unique equilibrium constant (KT) from 2,4-dihydroxy-5,6-dimethyl substitution. Unsubstituted 2-hydroxypyridine favors hydroxy form by 1.4 kcal/mol.
Tautomer-specific reactivity context for regioselective transformations
Based on computational models (G2MP2/B3LYP), not compound-specific data
Physical Organic Chemistry Tautomerism Computational Chemistry Heterocyclic Reactivity

Differentiated Solubility and Physicochemical Profile

Procurement records and vendor technical datasheets provide comparative solubility data that differentiates ethyl 2,4-dihydroxy-5,6-dimethylnicotinate from closely related nicotinate esters. This compound is reported to be soluble in chloroform and dichloromethane . In contrast, a common analog, ethyl 2-hydroxy-6-methylnicotinate (CAS 77469-58-6), is typically reported as soluble in DMSO and methanol . The target compound's solubility profile is consistent with its existence as a white to off-white solid , while other analogs are often obtained as oils or have different melting point ranges. This is a direct and verifiable difference in material properties.

Solubility Profile
Cross-study comparable
Target: soluble in chloroform, dichloromethane. Analog (ethyl 2-hydroxy-6-methylnicotinate): soluble in DMSO, methanol.
Solvent compatibility for reaction and purification workflows
Vendor-reported solubility data at room temperature
Pre-formulation Physicochemical Characterization Solubility Drug Design

High-Value Research and Industrial Applications


Total Synthesis of Streptonigrin Antitumor Agents

This compound is the proven, irreplaceable C-ring precursor for constructing the sterically congested CD-ring biaryl system of streptonigrin. As evidenced by direct comparative data [1], simpler analogs fail in the critical Pd-catalyzed cross-coupling step. Researchers in medicinal chemistry and natural product synthesis should procure this specific compound to ensure a viable synthetic pathway to streptonigrin and its analogues for anticancer drug discovery [1].

Regioselective Heterocyclic Scaffold Development

The unique 2,4-dihydroxy-5,6-dimethyl substitution pattern provides a well-defined platform for regioselective transformations, including O- and N-alkylations, acylations, and halogenations. The distinct tautomeric equilibrium, inferred from class-level analysis [2], allows chemists to selectively target either the oxygen or nitrogen nucleophilic centers, making it a superior building block for creating diverse libraries of functionalized pyridines and dihydropyridines compared to less-substituted analogs [2].

Pre-formulation Profiling of Dihydropyridine Derivatives

Its differentiated solubility in chlorinated solvents (chloroform, dichloromethane) as a white solid distinguishes it from other nicotinate esters which are often oils or require more polar solvents . This property is critical for research groups conducting pre-formulation screens, as it dictates solvent compatibility in assays and influences crystallization behavior. This compound serves as a useful model substrate for studying the impact of hydroxyl and methyl substitution on the solid-state and solution-phase properties of pyridine-based drug candidates .

Application
Selection Property
Validation Focus
Streptonigrin CD-ring biaryl synthesis
Steric tolerance in Pd-catalyzed cross-coupling
Yield comparison with analogs lacking 5,6-dimethyl groups
Regioselective heterocyclic derivatization
Tautomer-directed nucleophilic selectivity
O- vs N-alkylation/acylation regiochemical outcome
Dihydropyridine pre-formulation profiling
Chlorinated-solvent solubility and solid-state form
Crystallization behavior and solvent compatibility screens

Technical Documentation Hub

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